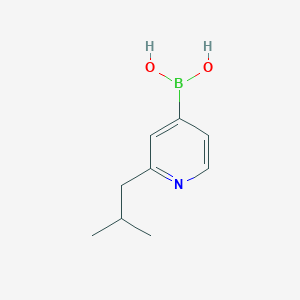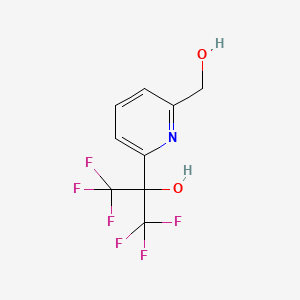
1,1,1,3,3,3-Hexafluoro-2-(6-(hydroxymethyl)pyridin-2-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,3,3,3-Hexafluoro-2-(6-(hydroxymethyl)pyridin-2-yl)propan-2-ol is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of six fluorine atoms, a hydroxymethyl group, and a pyridinyl group, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(6-(hydroxymethyl)pyridin-2-yl)propan-2-ol typically involves the reaction of hexafluoroacetone with 2-(hydroxymethyl)pyridine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
化学反应分析
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-(6-(hydroxymethyl)pyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield pyridine-2-carboxylic acid, while reduction can produce pyridine-2-methanol.
科学研究应用
1,1,1,3,3,3-Hexafluoro-2-(6-(hydroxymethyl)pyridin-2-yl)propan-2-ol has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.
作用机制
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(6-(hydroxymethyl)pyridin-2-yl)propan-2-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: It can influence metabolic pathways, signal transduction, and gene expression, leading to various biological effects.
相似化合物的比较
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A closely related compound with similar chemical properties and applications.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol with distinct reactivity and uses.
Uniqueness
1,1,1,3,3,3-Hexafluoro-2-(6-(hydroxymethyl)pyridin-2-yl)propan-2-ol stands out due to its unique combination of fluorine atoms and a pyridinyl group, which imparts specific chemical and biological properties. This makes it a valuable compound in various fields of research and industry.
属性
分子式 |
C9H7F6NO2 |
|---|---|
分子量 |
275.15 g/mol |
IUPAC 名称 |
1,1,1,3,3,3-hexafluoro-2-[6-(hydroxymethyl)pyridin-2-yl]propan-2-ol |
InChI |
InChI=1S/C9H7F6NO2/c10-8(11,12)7(18,9(13,14)15)6-3-1-2-5(4-17)16-6/h1-3,17-18H,4H2 |
InChI 键 |
HTBOXJVJEWHKPK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1)C(C(F)(F)F)(C(F)(F)F)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


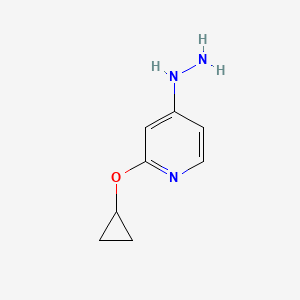
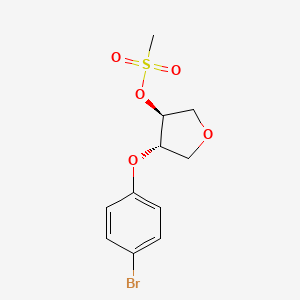
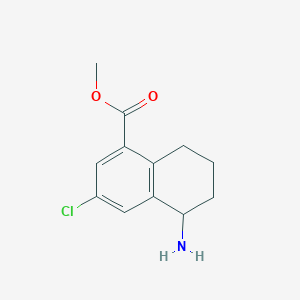
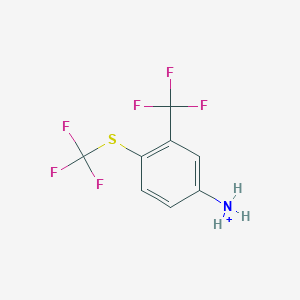
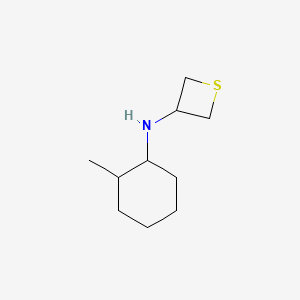
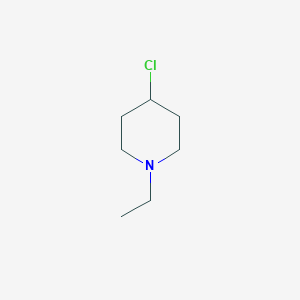
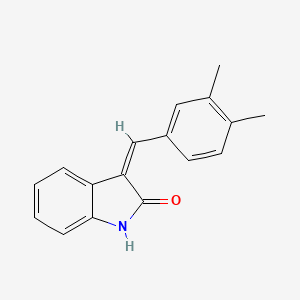
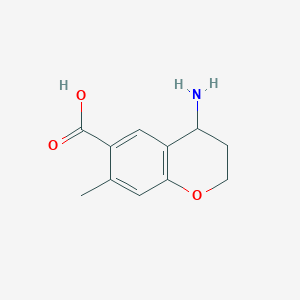
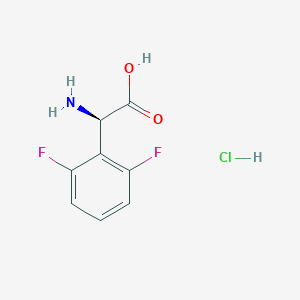
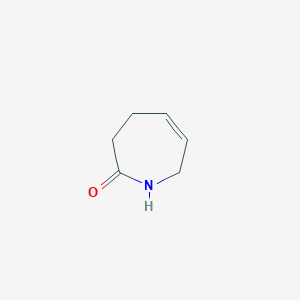
![3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B15225228.png)
![N-((1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B15225231.png)
![7-Chloroimidazo[1,2-c]pyrimidin-2-amine](/img/structure/B15225238.png)
